molecular formula C19H20ClFN2O3S B11171261 2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11171261
M. Wt: 410.9 g/mol
InChI Key: SVLYKBWCDHGKFV-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a combination of chloro, fluoro, and sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorophenylacetic acid with piperidine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide stands out due to its combination of chloro, fluoro, and sulfonyl groups, which confer unique reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-17-5-4-6-18(21)16(17)13-19(24)22-14-7-9-15(10-8-14)27(25,26)23-11-2-1-3-12-23/h4-10H,1-3,11-13H2,(H,22,24)

InChI Key

SVLYKBWCDHGKFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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